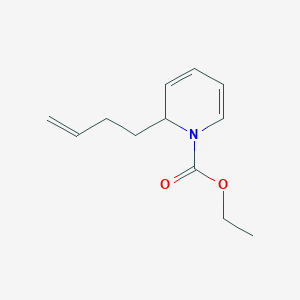
Benzoic acid, 4,4'-azobis[2-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4,4’-azobis[2-hydroxy-] is an organic compound with the molecular formula C14H10N2O6. It features a benzene ring substituted with a carboxylic acid group and an azo group, which is further substituted with a hydroxy group. This compound is notable for its unique structure, which combines the properties of benzoic acid and azo compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4,4’-azobis[2-hydroxy-] typically involves the azo coupling reaction. This reaction is carried out by diazotizing an aromatic amine and then coupling it with another aromatic compound. The reaction conditions often include acidic or basic environments to facilitate the formation of the azo bond.
Industrial Production Methods
Industrial production of benzoic acid, 4,4’-azobis[2-hydroxy-] may involve large-scale azo coupling reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4,4’-azobis[2-hydroxy-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: The azo group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or quinones.
Reduction: Amines are the primary products.
Substitution: Depending on the substituent, products can include halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Benzoic acid, 4,4’-azobis[2-hydroxy-] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzoic acid, 4,4’-azobis[2-hydroxy-] involves its ability to undergo redox reactions. The azo group can participate in electron transfer processes, making it useful in various chemical and biological applications. The compound’s molecular targets and pathways include interactions with enzymes and cellular components that facilitate its redox activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
4-Hydroxybenzoic acid: An aromatic compound with a hydroxy group, used in the production of parabens.
Azobenzene: An azo compound with two phenyl rings, known for its photoisomerization properties.
Uniqueness
Benzoic acid, 4,4’-azobis[2-hydroxy-] is unique due to its combination of a carboxylic acid group, an azo group, and a hydroxy group. This structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
95710-87-5 |
|---|---|
Formule moléculaire |
C14H10N2O6 |
Poids moléculaire |
302.24 g/mol |
Nom IUPAC |
4-[(4-carboxy-3-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C14H10N2O6/c17-11-5-7(1-3-9(11)13(19)20)15-16-8-2-4-10(14(21)22)12(18)6-8/h1-6,17-18H,(H,19,20)(H,21,22) |
Clé InChI |
KUNZMYAVFWDQKQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)C(=O)O)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-[6-(Hydroxyimino)cyclohexa-2,4-dien-1-yl]-2-phenylethylidene}hydrazine-1-carbothioamide](/img/structure/B14340760.png)
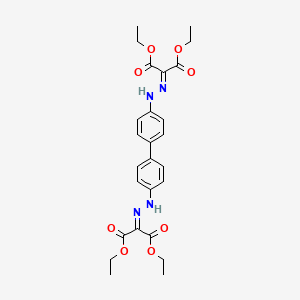

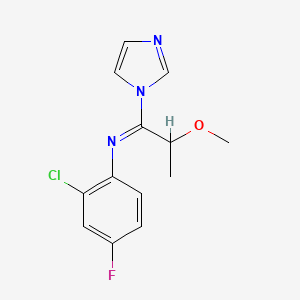
![[(Dimethylalumanyl)methylene]bis(diphenylphosphane)](/img/structure/B14340795.png)
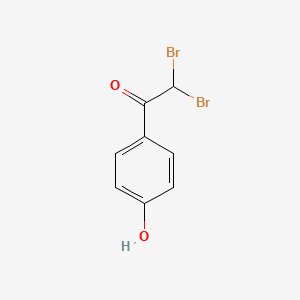
silane](/img/structure/B14340799.png)
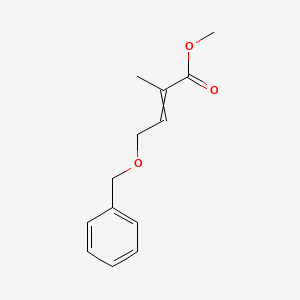

![4-[(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)acetyl]benzoic acid](/img/structure/B14340805.png)
![2,2'-[Piperazine-1,4-diylbis(methylene)]bis(4,6-dimethylphenol)](/img/structure/B14340807.png)

